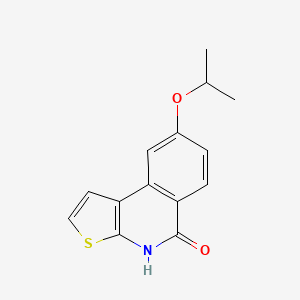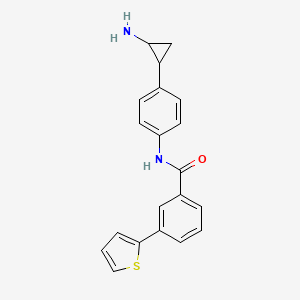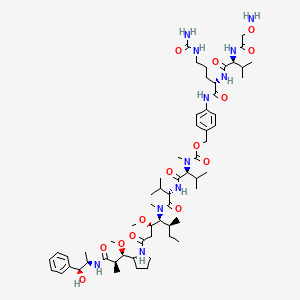
(Aminooxy)acetamide-Val-Cit-PAB-MMAE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Aminooxy)acetamide-Val-Cit-PAB-MMAE is a synthetic compound used primarily as an intermediate in the preparation of antibody-drug conjugates (ADCs). This compound is notable for its role in targeted cancer therapy, where it serves as a linker between a monoclonal antibody and a cytotoxic drug, monomethyl auristatin E (MMAE). The compound facilitates the delivery of the cytotoxic drug specifically to cancer cells, minimizing damage to healthy cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Aminooxy)acetamide-Val-Cit-PAB-MMAE involves multiple steps:
Formation of (Aminooxy)acetamide: This step involves the reaction of aminooxyacetic acid with a suitable amine under controlled conditions to form (Aminooxy)acetamide.
Synthesis of Val-Cit-PAB: The dipeptide Val-Cit is synthesized using standard peptide coupling methods. This is followed by the attachment of p-aminobenzyl carbamate (PAB) to form Val-Cit-PAB.
Conjugation with MMAE: The final step involves the conjugation of Val-Cit-PAB with MMAE through oxime bond formation, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale synthesis in batch reactors with precise control over reaction conditions.
Purification: Use of chromatographic techniques to purify the final product.
Quality Control: Rigorous testing to ensure the purity and consistency of the compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminooxy group.
Reduction: Reduction reactions can occur at the PAB moiety.
Substitution: The aminooxy group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of this compound.
Reduction Products: Reduced forms of the PAB moiety.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(Aminooxy)acetamide-Val-Cit-PAB-MMAE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex molecules.
Biology: Facilitates the study of cellular processes by delivering cytotoxic drugs to specific cells.
Medicine: Integral in the development of targeted cancer therapies, particularly ADCs.
Industry: Used in the production of ADCs for pharmaceutical applications
Mechanism of Action
The mechanism of action of (Aminooxy)acetamide-Val-Cit-PAB-MMAE involves:
Targeting Cancer Cells: The monoclonal antibody component targets specific antigens on cancer cells.
Internalization: The ADC is internalized by the cancer cell through receptor-mediated endocytosis.
Release of MMAE: Inside the cell, the linker is cleaved, releasing MMAE, which inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis
Comparison with Similar Compounds
Val-Cit-PAB-MMAE: Similar linker but without the aminooxyacetamide group.
MC-Val-Cit-PAB-MMAE: Contains a maleimidohexanoyl moiety for thiol-reactive conjugation.
Fmoc-Val-Cit-PAB-MMAE: Uses Fmoc as a protecting group during synthesis.
Properties
Molecular Formula |
C60H97N11O14 |
|---|---|
Molecular Weight |
1196.5 g/mol |
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-[(2-aminooxyacetyl)amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C60H97N11O14/c1-15-37(8)51(45(82-13)31-47(73)71-30-20-24-44(71)53(83-14)38(9)54(75)64-39(10)52(74)41-21-17-16-18-22-41)69(11)58(79)49(35(4)5)68-57(78)50(36(6)7)70(12)60(81)84-32-40-25-27-42(28-26-40)65-55(76)43(23-19-29-63-59(61)80)66-56(77)48(34(2)3)67-46(72)33-85-62/h16-18,21-22,25-28,34-39,43-45,48-53,74H,15,19-20,23-24,29-33,62H2,1-14H3,(H,64,75)(H,65,76)(H,66,77)(H,67,72)(H,68,78)(H3,61,63,80)/t37-,38+,39+,43-,44-,45+,48-,49-,50-,51-,52+,53+/m0/s1 |
InChI Key |
FEBOYCQLTPBAFA-BKOKITGHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CON |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12406474.png)
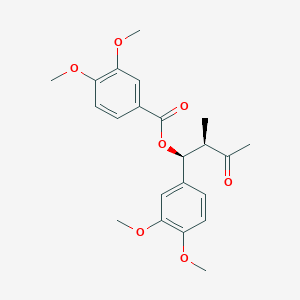
![N-[(2R)-1-[benzyl(methyl)amino]propan-2-yl]-4-[5-[fluoranyl(difluoro)methyl]-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B12406483.png)
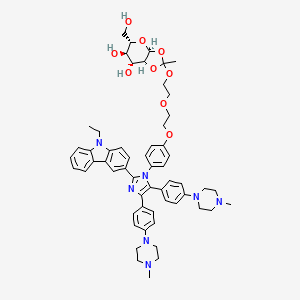
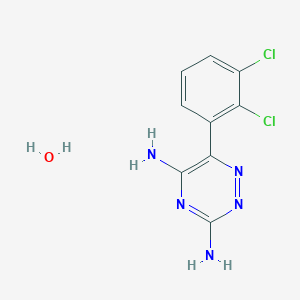

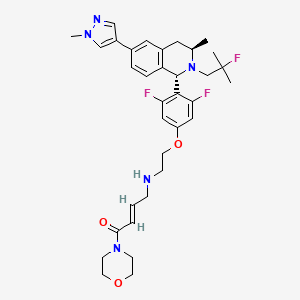
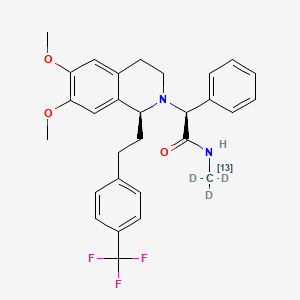

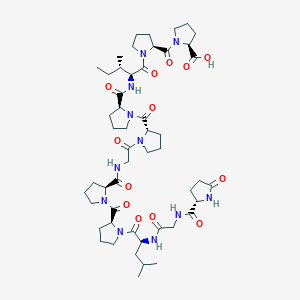
![NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hydrochloride)](/img/structure/B12406529.png)

